4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde
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Overview
Description
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde is a complex organic compound with a unique structure. This compound is characterized by the presence of a silyl ether group, an indene core, and an acetaldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde involves multiple steps. The process typically starts with the preparation of the indene core, followed by the introduction of the silyl ether group and the acetaldehyde functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound is used in a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and protein-ligand interactions. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate biological pathways. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde involves its interaction with specific molecular targets and pathways. The silyl ether group can undergo hydrolysis to release the active indene core, which can then interact with enzymes or receptors. The acetaldehyde functional group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde is unique due to its combination of a silyl ether group, an indene core, and an acetaldehyde functional group. Similar compounds include other silyl ethers, indene derivatives, and acetaldehyde-containing molecules. the specific combination of these functional groups in this compound gives it unique chemical properties and reactivity.
Properties
Molecular Formula |
C19H36O2Si |
---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propanal |
InChI |
InChI=1S/C19H36O2Si/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h13-17H,8-12H2,1-7H3 |
InChI Key |
MXNJFBSSSXPEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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